3-(5-chloro-1H-indol-1-yl)propanoic acid

Description

Fundamental Molecular Composition

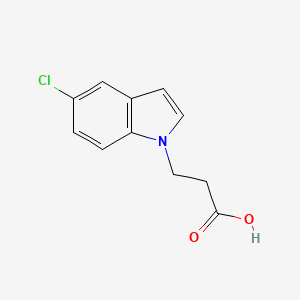

3-(5-chloro-1H-indol-1-yl)propanoic acid possesses the molecular formula C₁₁H₁₀ClNO₂, corresponding to a molecular weight of 223.65 daltons. The compound exhibits a distinctive structural arrangement where the propanoic acid moiety is directly attached to the nitrogen atom at position 1 of the 5-chloroindole ring system, creating an N-alkylated indole derivative. This structural configuration differs fundamentally from the more commonly encountered 3-(5-chloro-1H-indol-3-yl)propanoic acid isomer, where the propanoic acid chain is attached to the carbon at position 3 of the indole ring.

The constitutional formula reveals several critical structural features that define the compound's chemical identity. The indole core consists of a fused benzopyrrole system, with the chlorine substituent positioned at the 5-carbon of the benzene ring. The propanoic acid side chain extends from the nitrogen heteroatom, creating a three-carbon spacer between the indole nucleus and the carboxylic acid functional group. This particular substitution pattern results in significant differences in physicochemical properties compared to its constitutional isomers.

Isomeric Relationships and Structural Distinctions

The structural identity of this compound becomes particularly important when considering its relationship to other chlorinated indole propanoic acid derivatives. Constitutional isomerism analysis reveals that this compound represents one of several possible arrangements of the same molecular formula. The most notable constitutional isomer is 3-(5-chloro-1H-indol-3-yl)propanoic acid, which features the propanoic acid chain attached at the 3-position of the indole ring rather than the nitrogen atom. This positional difference results in dramatically altered chemical reactivity, biological activity, and spectroscopic properties.

Additional isomeric considerations include the possibility of regioisomers with chlorine substitution at different positions on the benzene ring. For instance, compounds such as 3-(6-chloro-1H-indol-1-yl)propanoic acid represent regioisomers where the halogen occupies the 6-position instead of the 5-position. These subtle structural variations can produce substantial changes in molecular properties, including altered electronic distribution, different hydrogen bonding patterns, and modified three-dimensional conformations.

Properties

IUPAC Name |

3-(5-chloroindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMLYCMUFWVGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Indole at the 5-Position

- The selective chlorination of the indole nucleus at the 5-position is achieved using electrophilic halogenation reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- Reaction conditions typically require mild acidic or neutral media to prevent over-halogenation or ring degradation.

- The position specificity is influenced by the electronic properties of the indole ring, favoring substitution at the 5-position due to resonance stabilization.

Attachment of Propanoic Acid Side Chain

- The propanoic acid moiety is introduced through N-alkylation of the 5-chloroindole with a suitable propanoic acid derivative such as 3-bromopropanoic acid or its esters.

- Base-mediated conditions (e.g., using potassium hydroxide or sodium hydride) facilitate the nucleophilic substitution at the indole nitrogen.

- Alternatively, 3-(5-chloro-1H-indol-1-yl)propanenitrile can be synthesized first, followed by hydrolysis to the corresponding propanoic acid under acidic or basic conditions.

- Heating is often applied to drive the reaction to completion, typically for several hours.

Representative Synthetic Route Example

Analytical and Characterization Data

- Molecular Formula: C11H10ClNO2

- Molecular Weight: 223.65 g/mol

- Spectroscopic Confirmation:

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on indole and presence of propanoic acid.

- Infrared (IR) Spectroscopy: Characteristic carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–Cl bending.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity above 95%.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Comments |

|---|---|---|---|---|

| Selective 5-chlorination | N-Chlorosuccinimide, mild solvent | Introduce Cl at 5-position | 70-85 | Requires regioselectivity control |

| N-Alkylation with propanoic acid derivative | 3-Bromopropanoic acid, KOH, heat | Attach propanoic acid side chain | 75-85 | Base-mediated nucleophilic substitution |

| Hydrolysis of nitrile (optional) | Acidic or basic hydrolysis | Convert nitrile to acid | 80-90 | Alternative route via nitrile intermediate |

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, and amides.

Reduction Products: Alcohols and amines.

Substitution Products: Various halogenated and functionalized indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that indole derivatives, including 3-(5-chloro-1H-indol-1-yl)propanoic acid, exhibit significant anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and apoptosis.

- Case studies have shown that similar compounds induce apoptosis in various cancer cell lines, suggesting that this compound may also possess this capability.

-

Antimicrobial Properties :

- Preliminary studies have indicated that compounds with indole structures can exhibit antimicrobial activity against various pathogens. The unique electronic properties conferred by the chlorine substitution may enhance this activity.

- For instance, research on related indole derivatives has shown promising results against strains of bacteria, highlighting the potential of this compound as an antimicrobial agent.

-

Neuropharmacological Effects :

- Indoles are known to influence neurotransmitter systems, particularly serotonin pathways. The structural similarity of this compound to tryptophan suggests it could serve as a precursor or modulator in neuropharmacology.

- Investigations into the neuroprotective effects of related compounds have demonstrated their potential in treating neurodegenerative diseases.

Biochemical Applications

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to bind to active sites could be leveraged in drug design for conditions like diabetes or obesity.

- Studies on similar indole derivatives have shown their effectiveness in inhibiting enzymes such as cyclooxygenases and lipoxygenases, which are critical in inflammatory processes.

-

Plant Growth Regulation :

- Indole derivatives are often studied for their role as plant growth regulators. The potential application of this compound in agriculture could include promoting root development and enhancing stress resistance in plants.

Key Studies and Results

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Indole derivatives exhibited apoptosis induction in Jurkat and K562 cell lines; potential for this compound to show similar effects. |

| Antimicrobial Testing | Related compounds demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Neuropharmacological Effects | Similar compounds modulated serotonin receptors, indicating potential for treating mood disorders. |

Mechanism of Action

3-(5-Chloro-1H-indol-1-yl)propanoic acid is similar to other indole derivatives, such as indole-3-acetic acid and tryptophan. its unique chloro-substituted structure imparts distinct chemical and biological properties. These differences make it valuable for specific applications where other indole derivatives may not be as effective.

Comparison with Similar Compounds

Chlorinated Indole Derivatives

Key Differences :

- The position of chlorine (C5 vs. C6) affects electronic distribution and binding affinity in biological targets.

- Amino acid derivatives (e.g., compound in ) introduce chirality and basicity, enabling interactions with enzymes or receptors.

Methoxy-Substituted Indole Derivatives

Key Differences :

- Methoxy vs. Chloro : Methoxy groups enhance solubility but reduce electrophilicity compared to chloro substituents.

- Substitution Position: Propanoic acid at indole N1 (target compound) vs.

Benzimidazole and Heterocyclic Analogs

Key Differences :

- Benzimidazole vs.

- Chlorine vs. No Substituent: Chlorine increases lipophilicity and may improve membrane permeability .

Complex Derivatives with Additional Functional Groups

Biological Activity

3-(5-chloro-1H-indol-1-yl)propanoic acid is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom at the 5-position of the indole ring is significant as it may influence the compound's biological activity and chemical reactivity.

Target Interaction : this compound is believed to interact with various biological targets, including enzymes and receptors. Indole derivatives typically exhibit high affinity for multiple receptors, which can lead to modulation of various cellular processes.

Biochemical Pathways : The compound is implicated in several biochemical pathways, including those related to inflammation and cancer progression. Its action may involve the inhibition or activation of specific biomolecules, leading to changes in cellular functions such as signaling pathways and gene expression .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that indole derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications on indole derivatives have been shown to enhance their inhibitory activity against phospholipase A2α (cPLA2α), which is involved in inflammatory responses and cancer progression .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokine production. Indole derivatives are known to influence pathways related to inflammation, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Indole compounds have been studied for their antimicrobial effects. Research indicates that some indole derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in infectious disease treatment .

Case Study 1: Anticancer Activity

A study evaluated a series of indole-based compounds, including this compound, for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications on the indole ring significantly enhanced anticancer activity, demonstrating the importance of structure-activity relationships in drug design .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, researchers administered this compound to assess its effects on edema formation. The compound was found to reduce swelling significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Effect Observed |

|---|---|---|

| Anticancer | Inhibition of cPLA2α | Cytotoxicity in cancer cell lines |

| Anti-inflammatory | Modulation of cytokine production | Reduced edema in animal models |

| Antimicrobial | Inhibition of bacterial growth | Effective against various pathogens |

Q & A

Q. What are the standard synthetic routes for 3-(5-chloro-1H-indol-1-yl)propanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves condensation reactions using indole derivatives and propanoic acid precursors. For example, analogous procedures reflux 3-formyl-indole derivatives with thiazolidinone intermediates in acetic acid with sodium acetate (1.0 equiv) for 2.5–3 hours . Optimization can include adjusting stoichiometry, reaction time, and temperature. Recrystallization from acetic acid improves purity. Yield enhancement strategies may involve inert atmospheres (e.g., nitrogen) or microwave-assisted synthesis for faster kinetics.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., indole ring substitution patterns) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm) and indole N-H (~3400 cm) .

- X-ray Crystallography : Resolves absolute configuration for chiral derivatives, though not directly referenced in the evidence, analogous methods use Protein Data Bank protocols for structural validation .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Emergency Measures : Immediate flushing with water for eye/skin contact (15+ minutes) and access to emergency showers .

- Storage : Keep in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., tautomerism) .

- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent interference.

- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-calculated shifts .

- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivity .

Q. What strategies are effective in assessing the compound’s biological activity, particularly its antiproliferative potential?

Methodological Answer:

- Cell-Based Assays : Test against human tumor cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Dose-Response Analysis : Calculate IC values via non-linear regression.

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting for protein targets (e.g., caspase-3) .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Catalyst Screening : Test bases like sodium acetate versus pyridine for condensation efficiency .

- Solvent Optimization : Compare acetic acid with polar aprotic solvents (e.g., DMF) under reflux.

- Byproduct Isolation : Column chromatography (silica gel) or preparative HPLC to separate impurities .

Q. What analytical methods are recommended for validating purity in pharmacological studies?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typical for in vitro assays .

- Elemental Analysis : Confirm C, H, N, Cl content within 0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residue.

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting spectroscopic data between synthesized batches?

Methodological Answer:

- Batch Comparison : Replicate synthesis under identical conditions to isolate procedural errors.

- Isotopic Labeling : Use N or C-labeled precursors to trace unexpected peaks .

- Collaborative Validation : Cross-check data with independent labs or databases like the Protein Data Bank .

Q. What steps can mitigate cytotoxicity discrepancies in cell-based assays?

Methodological Answer:

- Cell Line Authentication : Use STR profiling to confirm identity.

- Serum Batch Testing : FBS variability can alter cell viability; pre-screen batches .

- Solvent Controls : Ensure DMSO concentrations are ≤0.1% to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.